molecular formula C9H8F3N3 B11893273 (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine

(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B11893273
M. Wt: 215.17 g/mol
InChI Key: PRESXSLRPXNUPI-UHFFFAOYSA-N
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Description

The compound “(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine” (CAS: 1784336-45-3) is a substituted imidazo[1,5-a]pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the heterocyclic core and a methanamine (-CH₂NH₂) moiety at the 1-position. Notably, the imidazo[1,5-a]pyridine scaffold is partially saturated, as indicated by the “5H,6H,7H,8H” notation, which distinguishes it from fully aromatic analogs . This structural feature enhances conformational flexibility and may influence solubility and bioavailability.

The trifluoromethyl group is a critical pharmacophore, known for improving metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanamine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-4H,5,13H2

InChI Key

PRESXSLRPXNUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoroacetaldehyde methyl hemiacetal under acidic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized to introduce the methanamine group.

Another approach involves the use of 1,3-diketones or malondialdehyde derivatives in the presence of 1H-imidazol-4(5)-amine. This method allows for the formation of the imidazo[1,5-a]pyridine core through cyclocondensation reactions .

Industrial Production Methods

Industrial production of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound, ensuring high yields and purity. The use of automated systems and optimized reaction conditions can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with increased polarity.

    Reduction: Formation of reduced derivatives with altered electronic properties.

    Substitution: Formation of substituted derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of P2X7 receptors, which are involved in inflammatory responses . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,5-a]pyridine scaffold is versatile, with modifications at the 3-position significantly altering physicochemical and biological properties. Below is a comparative analysis of three structurally related compounds:

Structural and Substituent Differences

(3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl)methanamine (CAS: 1784336-45-3): Substituent: Trifluoromethyl (-CF₃) at the 3-position. Scaffold: Partially saturated imidazo[1,5-a]pyridine (5H,6H,7H,8H).

[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine (CAS: 885276-35-7):

  • Substituent: 4-Chlorophenyl (-C₆H₄Cl) at the 3-position.
  • Scaffold: Fully aromatic imidazo[1,5-a]pyridine.
  • Key Feature: Increased steric bulk and moderate lipophilicity from the chlorophenyl group .

{3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine (hypothetical, inferred from ): Substituent: Methyl (-CH₃) at the 3-position. Scaffold: Partially saturated imidazo[1,5-a]pyridine.

Physicochemical Properties

Property (3-Trifluoromethyl) Derivative (CAS: 1784336-45-3) (4-Chlorophenyl) Derivative (CAS: 885276-35-7) (3-Methyl) Derivative (Hypothetical)
LogP Not reported (estimated higher due to -CF₃) 3.81 Lower (estimated due to -CH₃)
Polar Surface Area (PSA) Not reported 43.32 Ų Higher (estimated due to -NH₂)
Solubility Likely moderate (saturated scaffold) Lower (aromatic scaffold) Higher (saturated scaffold + -CH₃)
Metabolic Stability High (due to -CF₃) Moderate (chlorophenyl may undergo oxidation) Lower (methyl is metabolically labile)

Key Insights

  • Lipophilicity : The 4-chlorophenyl derivative exhibits the highest LogP (3.81), attributed to the aromatic ring and chlorine atom. The trifluoromethyl analog likely follows, while the methyl variant is less lipophilic .
  • Electron Effects : The -CF₃ group’s strong electron-withdrawing nature may enhance binding interactions in target proteins compared to the electron-donating -CH₃ or moderately electron-withdrawing -Cl .

Research and Development Implications

  • Trifluoromethyl Derivative : Preferred for targets requiring metabolic stability and moderate lipophilicity (e.g., CNS drugs) .
  • Chlorophenyl Derivative : Suitable for hydrophobic binding pockets in oncology or antimicrobial targets .
  • Methyl Derivative: Potential lead for solubility-driven optimization, though requiring structural shielding to prevent rapid metabolism .

Limitations and Data Gaps

  • Experimental data (e.g., LogP, PSA) for the trifluoromethyl derivative are unavailable, necessitating further characterization.

Biological Activity

The compound (3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine can be represented as follows:

  • IUPAC Name : (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine
  • Molecular Formula : C9H8F3N3
  • Molecular Weight : 221.18 g/mol

The precise mechanism of action for (3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors that modulate biological pathways. The presence of both imidazole and pyridine rings suggests potential interactions with biological macromolecules, influencing cellular processes such as signaling pathways and metabolic functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives. For instance, compounds within this class have shown significant inhibitory effects on cancer cell lines, including breast cancer and other malignancies. The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent growth inhibition .

Enzyme Inhibition

Research indicates that (3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine may act as an inhibitor for specific enzymes involved in cancer progression. It has shown notable activity against matrix metalloproteinases (MMPs), which are critical in tumor metastasis and angiogenesis. This inhibition could lead to reduced tumor invasiveness and improved therapeutic outcomes .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various imidazo[1,5-a]pyridine derivatives in inhibiting tumor growth in vivo. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. The results demonstrated a favorable safety profile with no observed acute toxicity at doses up to 2000 mg/kg .

Study 2: Enzyme Activity Assessment

In another study focusing on enzyme inhibition, (3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine was assessed for its ability to inhibit MMPs in vitro. The compound displayed a strong inhibitory effect with IC50 values significantly lower than those of standard inhibitors used in clinical settings. This suggests its potential as a therapeutic agent for conditions involving excessive MMP activity, such as cancer metastasis and tissue remodeling .

Data Table: Biological Activity Summary

Activity IC50 Value Target Reference
Anticancer (MDA-MB-231)0.126 μMBreast Cancer Cells
MMP Inhibition< 10 μMMatrix Metalloproteinases
Safety Profile> 2000 mg/kgAcute Toxicity in Mice

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